
Dimethyl(phenyl)silyl hypochlorite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(phenyl)silyl hypochlorite is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a hypochlorite group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)silyl hypochlorite can be synthesized through the reaction of dimethyl(phenyl)silyl chloride with sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of an inert solvent such as dichloromethane. The reaction proceeds as follows:
(CH3)2PhSiCl+NaOCl→(CH3)2PhSiOCl+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive hypochlorite group.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(phenyl)silyl hypochlorite undergoes various chemical reactions, including:
Oxidation: The hypochlorite group can participate in oxidation reactions, converting alcohols to aldehydes or ketones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include alcohols and mild oxidizing agents. The reaction typically occurs at room temperature.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions to replace the hypochlorite group.
Major Products
Oxidation: Aldehydes or ketones, depending on the starting alcohol.
Substitution: Various organosilicon compounds with different functional groups replacing the hypochlorite group.
Aplicaciones Científicas De Investigación
Dimethyl(phenyl)silyl hypochlorite has several applications in scientific research:
Organic Synthesis: Used as a reagent for the selective oxidation of alcohols and as a precursor for other organosilicon compounds.
Materials Science:
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s reactivity may be explored for developing new biochemical tools or therapeutic agents.
Mecanismo De Acción
The mechanism of action of dimethyl(phenyl)silyl hypochlorite involves the reactivity of the hypochlorite group. In oxidation reactions, the hypochlorite group acts as an oxidizing agent, transferring oxygen to the substrate. In substitution reactions, the hypochlorite group is displaced by nucleophiles, forming new organosilicon compounds.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl(phenyl)silyl chloride: Similar structure but with a chloride group instead of hypochlorite.
Dimethyl(phenyl)silyl lithium: Contains a lithium atom instead of hypochlorite, used in different types of reactions.
Uniqueness
Dimethyl(phenyl)silyl hypochlorite is unique due to the presence of the hypochlorite group, which imparts distinct reactivity compared to other organosilicon compounds. This makes it valuable for specific oxidation and substitution reactions that are not easily achieved with other compounds.
Propiedades
Número CAS |
142634-35-3 |
|---|---|
Fórmula molecular |
C8H11ClOSi |
Peso molecular |
186.71 g/mol |
Nombre IUPAC |
[dimethyl(phenyl)silyl] hypochlorite |
InChI |
InChI=1S/C8H11ClOSi/c1-11(2,10-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
QMYUPYMPYYYOEV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)OCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)
![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)
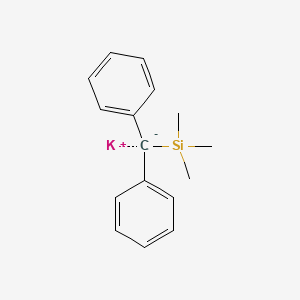
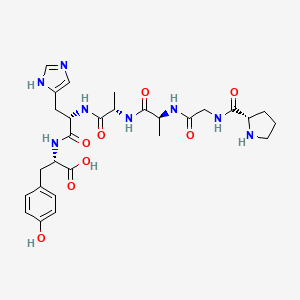

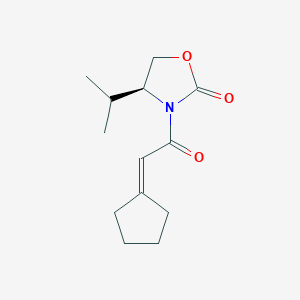
![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)


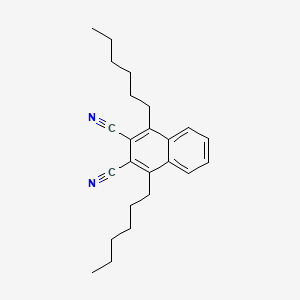
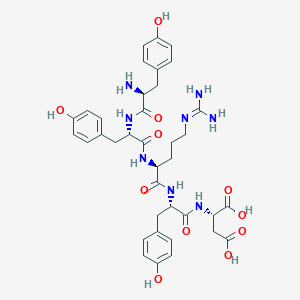
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
